5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c1-2-8-3-5-9(6-4-8)10-7-11(17-16-10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCMTJDRCHLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-ethylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Scientific Research Applications
5-(4-Ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole is used in organic chemistry and photodynamic therapy.
Biological Activities:
- Photodynamic Therapy (PDT) The antimicrobial activity of 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole has been explored in photodynamic therapy.
- Anti-inflammatory and Antiparasitic Activity Similar compounds with methyl substitution, such as 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole, exhibit anti-inflammatory and antiparasitic activities.
- Anticancer Activity Compounds with chlorine substitution, such as 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, demonstrate anticancer activity.
Related Pyrazole Derivatives and Their Activities :
Case Studies
- Anti-inflammatory activity: Selvam et al., synthesized 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes and found significant anti-inflammatory effects compared to diclofenac sodium . El-Sayed et al., created a pyrazole derivative with anti-inflammatory activity comparable to diclofenac sodium and celecoxib .
- Anti-bacterial activity: Ragavan et al., synthesized 1,5-diaryl pyrazoles and tested them against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia, identifying that an aliphatic amide pharmacophore is important for antimicrobial activity . Argade et al., reported that pyrazoles containing 2,4-disubstituted oxazol-5-one showed anti-microbial activity .
- Anti-tubercular activity: Chovatia et al., synthesized 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and tested them in vitro for anti-tubercular and anti-microbial properties .
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
<sup>*</sup>Calculated using ChemDraw.
Key Observations :
- Electron-Withdrawing Groups : Chlorophenyl derivatives exhibit higher LogP and altered electronic profiles, which may enhance receptor binding but reduce metabolic stability .
- Sulfonamide vs. Methoxy Substitution : Celecoxib’s sulfonamide group at position 1 is critical for COX-2 selectivity, whereas methoxy substituents (e.g., in compound 1 ) improve solubility but lack COX-2 affinity .
Crystallographic and Stability Data
- Crystal Packing: X-ray data for compound 1 (CCDC 1545464) reveal a monoclinic P-1 space group with intermolecular π-π stacking between aryl rings, stabilizing the lattice .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., -Cl) exhibit higher melting points than those with electron-donating groups (e.g., -OCH₃), correlating with stronger intermolecular forces .
Biological Activity
5-(4-Ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including antiparasitic properties, anti-inflammatory effects, and potential anticancer applications.
Chemical Structure and Properties
The compound features a unique pyrazole structure characterized by:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Ethylphenyl Substituent : Contributes to selectivity towards biological targets.
This structural combination may enhance the compound's therapeutic efficacy while minimizing side effects associated with other less selective compounds.
Antiparasitic Activity
5-(4-Ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole has shown significant antiparasitic activity. Studies indicate that it can effectively inhibit the growth of various parasitic organisms, although specific mechanisms remain under investigation.
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties. Research has demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases. The following table summarizes the anti-inflammatory activity of various related pyrazole compounds:
| Compound Name | IC50 (μM) | Inhibition Type |
|---|---|---|
| 5-(4-Ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole | TBD | COX-2 Inhibitor |
| 1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-aryl)pyrazoles | 10 | TNF-α Inhibition |
| 1-Thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)pyrazoles | TBD | Analgesic Activity |
The compound's selectivity for COX-2 over COX-1 suggests a favorable safety profile compared to non-selective NSAIDs .
Anticancer Potential
Recent studies have explored the anticancer potential of 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole. It has been shown to induce autophagy in cancer cell lines without triggering apoptosis, which could provide a therapeutic strategy for cancer treatment. The following findings summarize its efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | TBD | Autophagy Induction |
| HepG2 (Liver) | TBD | Apoptosis Induction |
| NCI-H460 | 0.74 | Autophagy |
The compound's ability to modulate cellular pathways presents opportunities for further drug development targeting specific cancers .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, including:
- Zheng et al. reported on various pyrazole derivatives with significant anticancer activity against HepG2 and A549 cell lines, showcasing IC50 values as low as 0.28 µM .
- Abdel-Aziz et al. synthesized novel derivatives that exhibited promising results in inhibiting cancer cell proliferation, highlighting the potential of pyrazole compounds in oncology .
Q & A
Q. What are the standard synthetic protocols for preparing 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole and its structural analogs?
Methodological Answer: A common approach involves cyclocondensation of α,β-diketones or nitrile derivatives with hydrazine hydrate. For example, describes refluxing 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydrazine hydrate in ethanol to yield dihydropyrazole intermediates, which may require dehydration for pyrazole formation. Copper-catalyzed click chemistry (e.g., triazole-pyrazole hybrids in ) can also be employed using triazenylpyrazole precursors and alkynes under mild conditions (50°C, THF/H₂O solvent system, 16-hour reaction time). Yield optimization often involves adjusting stoichiometry (e.g., 1:1 molar ratio of nitrosopyrazole to alkyne) and purification via column chromatography .
Q. How is X-ray crystallography applied to confirm the structural integrity of pyrazole derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions. For instance, reports crystallizing pyrazolium salts in methanol/trifluoroacetic acid mixtures, with refinement using riding models for H-atoms and disorder modeling for anions. Key parameters include dihedral angles between aromatic rings (e.g., 23.7° vs. 1.8° for two cations in ) and hydrogen-bonding motifs (e.g., N–H⋯O and C–H⋯F interactions forming R44(14) ring motifs). Data collection typically involves Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
Q. What spectroscopic techniques are critical for characterizing trifluoromethyl-substituted pyrazoles?
Methodological Answer:
- NMR : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -60 to -65 ppm). ¹H NMR distinguishes pyrazole ring protons (δ 6.5–8.5 ppm) and ethylphenyl substituents (δ 1.2–1.4 ppm for CH₃).
- FT-IR : Stretching vibrations for C–F (1100–1200 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₇H₁₂ClF₃N₂O in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected dihydropyrazole intermediates?
Methodological Answer: Dihydropyrazole formation (e.g., in ) often arises from steric or electronic stabilization of intermediates. To favor pyrazole formation:
- Use stronger dehydrating agents (e.g., P₂O₅ or H₂SO₄).
- Optimize reaction time and temperature (e.g., prolonged reflux or microwave-assisted heating).
- Monitor intermediates via TLC or LC-MS. Computational studies (DFT) can predict thermodynamic stability of intermediates, guiding synthetic adjustments .
Q. What computational methods are suitable for analyzing non-covalent interactions in pyrazole-based crystals?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H⋯F, H⋯O) using CrystalExplorer.
- DFT Calculations : Model π–π stacking (e.g., centroid distances of 3.63–3.72 Å in ) and electrostatic potentials.
- Molecular Dynamics (MD) : Simulates solvent effects on crystal packing. Tools like Gaussian or GROMACS are commonly used .
Q. How do substituent effects (e.g., ethylphenyl vs. methoxyphenyl) influence biological activity in pyrazole derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies require:
- In vitro assays : Test analogs against target enzymes (e.g., carbonic anhydrase in ) or receptors.
- Docking simulations : Use AutoDock Vina to predict binding affinities. For example, trifluoromethyl groups enhance hydrophobicity, while methoxy groups may improve solubility.
- Pharmacokinetic profiling : Assess logP, metabolic stability (e.g., CYP450 inhibition assays). highlights pyrazolyl-triazoles as anti-inflammatory candidates, with fluorophenyl groups enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
